molecular formula C17H12N2OS2 B2518866 2-{[4-(2-Naphthyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol CAS No. 860651-38-3

2-{[4-(2-Naphthyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol

Cat. No.: B2518866
CAS No.: 860651-38-3
M. Wt: 324.42
InChI Key: QNOLKOJERUTKGY-UHFFFAOYSA-N
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Description

2-{[4-(2-Naphthyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is a complex organic compound featuring a thiazole ring system. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is notable for its potential biological activities and applications in various fields of scientific research .

Preparation Methods

The synthesis of 2-{[4-(2-Naphthyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through cyclization reactions involving appropriate precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

2-{[4-(2-Naphthyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol can undergo various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(2-Naphthyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-{[4-(2-Naphthyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS2/c20-15-10-22-17(19-15)8-16-18-14(9-21-16)13-6-5-11-3-1-2-4-12(11)7-13/h1-7,9-10,20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOLKOJERUTKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)CC4=NC(=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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